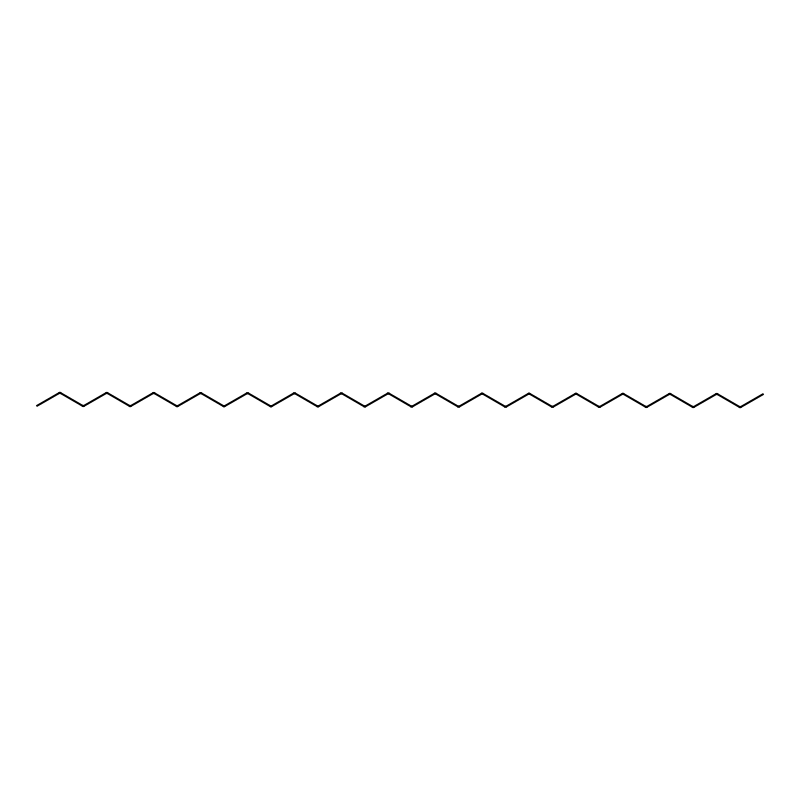Dotriacontane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Insoluble in water
Slightly soluble in ethanol, chloroform; soluble in ether, carbon tetrachloride; very soluble in benzene
Synonyms
Canonical SMILES
Material Science
Due to its long carbon chain structure, dotriacontane can self-assemble into specific ordered arrangements at the molecular level. This property allows researchers to study its potential use in the development of novel materials with specific characteristics, such as improved lubricants or electronic components [].
Biochemistry
Dotriacontane can be found in beehive wax []. Researchers are investigating its role in the physical properties of wax and how it interacts with other components within the hive. Understanding these interactions could provide insights into the biology of bees and their honey production.
Environmental Science
Dotriacontane is one of the components found in plant cuticular waxes []. These waxes play a vital role in protecting plants from environmental stresses. Studying dotriacontane can contribute to a better understanding of plant-environment interactions and the development of pest or disease resistant crops.
- The research applications mentioned above are ongoing areas of scientific exploration.
- More studies are needed to fully understand the potential of dotriacontane in these fields.
Dotriacontane is a saturated hydrocarbon belonging to the alkane family, characterized by its long carbon chain. Its chemical formula is , with a molecular weight of approximately 450.87 g/mol. It is also known by other names, including n-Dotriacontane and Bicetyl. Dotriacontane is a colorless, waxy solid at room temperature, with a melting point around 343 K and a boiling point of approximately 740 K . This compound is primarily derived from natural sources such as plant waxes and is often utilized in various industrial applications.
Dotriacontane undergoes typical alkane reactions, which include:
- Combustion: It reacts with oxygen to produce carbon dioxide and water, releasing energy.
- Halogenation: Dotriacontane can react with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
- Oxidation: It can be oxidized to form alcohols or carboxylic acids, although this typically requires harsh conditions .
The rate constant for its reaction with hydroxyl radicals in the vapor phase has been estimated at .
While dotriacontane itself is not known for significant biological activity, it has been studied for its role in biological systems. Its presence in plant waxes suggests a protective function against environmental stressors. Additionally, hydrocarbons like dotriacontane may influence the permeability of cell membranes and are involved in signaling pathways in certain organisms .
Dotriacontane can be synthesized through several methods:
- Natural Extraction: It can be extracted from natural sources such as beeswax or plant cuticles.
- Chemical Synthesis: Laboratory synthesis typically involves the reduction of higher fatty acids or their derivatives.
- Fischer-Tropsch Synthesis: This process converts carbon monoxide and hydrogen into liquid hydrocarbons, including long-chain alkanes like dotriacontane .
Dotriacontane has several applications across various fields:
- Cosmetics: Used as an emollient in skin care products due to its moisturizing properties.
- Industrial Lubricants: It serves as a lubricant and additive in various mechanical applications.
- Pharmaceuticals: Employed as an excipient in drug formulations.
- Research: Utilized in studies related to surface chemistry and material science due to its unique properties .
Interaction studies involving dotriacontane focus on its behavior in different environments:
- Surface Interactions: Research indicates that dotriacontane can modify surface properties of materials, affecting adhesion and wettability.
- Biocompatibility: Studies suggest that dotriacontane exhibits low toxicity and good compatibility with biological tissues, making it a candidate for biomedical applications .
Dotriacontane shares similarities with other long-chain alkanes. Here are some comparable compounds:
| Compound Name | Chemical Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Triacontane | 442.85 g/mol | Shorter chain length; used in similar applications. | |
| Tetracontane | 566.93 g/mol | Longer chain; higher melting point; primarily found in natural waxes. | |
| Hexacosane | 366.68 g/mol | Shorter than dotriacontane; commonly used in lubricants. |
Uniqueness of Dotriacontane
Dotriacontane's uniqueness lies in its specific chain length, which provides distinct physical properties such as melting and boiling points that differ from both shorter and longer alkanes. Its applications in cosmetics and pharmaceuticals also highlight its versatility compared to other similar compounds .
Physical Description
Color/Form
XLogP3
Boiling Point
470 °C
Density
LogP
Melting Point
74-75°C
UNII
Vapor Pressure
Other CAS
Wikipedia
Biological Half Life
Use Classification
Methods of Manufacturing
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/
General Manufacturing Information
Dotriacontane is found in coconut. Dotriacontane is a constituent of Mentha aquatica (water mint).
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/
Analytic Laboratory Methods
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/








